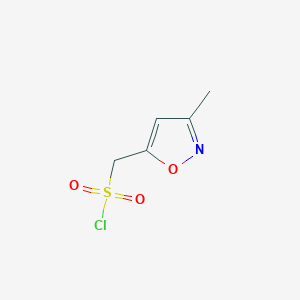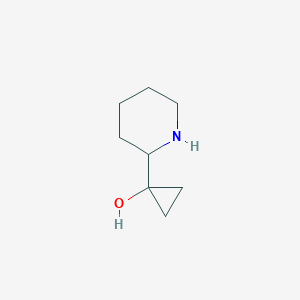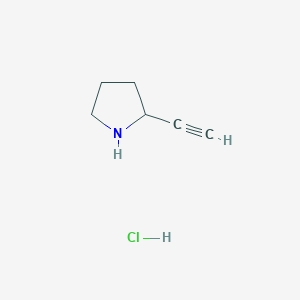
Chlorure de (3-méthyl-1,2-oxazol-5-yl)méthanesulfonyle
Vue d'ensemble
Description
(3-Methyl-1,2-oxazol-5-yl)methanesulfonyl chloride is a chemical compound with the molecular formula C5H6ClNO3S. It is characterized by a methyl group attached to the third position of a 1,2-oxazole ring, which is further substituted with a methanesulfonyl chloride group at the fifth position. This compound is known for its utility in various chemical reactions and research applications.
Applications De Recherche Scientifique
(3-Methyl-1,2-oxazol-5-yl)methanesulfonyl chloride is widely used in scientific research due to its reactivity and versatility. Its applications include:
Chemistry: It serves as a reagent in organic synthesis, facilitating the formation of complex molecules.
Biology: The compound is used in the study of biological systems, particularly in the modification of biomolecules.
Industry: The compound is utilized in the production of various industrial chemicals and materials.
Mécanisme D'action
Target of Action
The primary targets of (3-Methyl-1,2-oxazol-5-yl)methanesulfonyl chloride are organic molecules. This compound interacts with these molecules to facilitate various organic synthesis reactions .
Mode of Action
The mechanism of action of (3-Methyl-1,2-oxazol-5-yl)methanesulfonyl chloride involves protonation, where it adds a proton to organic molecules . This protonation enables the formation of new bonds between the protonated molecule and (3-Methyl-1,2-oxazol-5-yl)methanesulfonyl chloride, facilitating various organic synthesis reactions .
Result of Action
The result of the action of (3-Methyl-1,2-oxazol-5-yl)methanesulfonyl chloride is the facilitation of organic synthesis reactions . This leads to the formation of new bonds between the protonated molecule and (3-Methyl-1,2-oxazol-5-yl)methanesulfonyl chloride, which can have various molecular and cellular effects depending on the specific organic molecules involved.
Action Environment
The action, efficacy, and stability of (3-Methyl-1,2-oxazol-5-yl)methanesulfonyl chloride can be influenced by various environmental factors. For instance, the storage temperature of the compound is 4 degrees Celsius , suggesting that it may be sensitive to temperature changes. Other factors such as pH, presence of other chemicals, and light exposure could also potentially influence its action.
Analyse Biochimique
Biochemical Properties
(3-Methyl-1,2-oxazol-5-yl)methanesulfonyl chloride plays a crucial role in biochemical reactions, particularly in the synthesis of peptides, nucleosides, and other organic compounds . It interacts with various enzymes, proteins, and biomolecules, facilitating the formation of sulfonamide bonds. The compound’s reactivity is attributed to its sulfonyl chloride group, which readily reacts with amines to form stable sulfonamide linkages . This interaction is essential in the synthesis of biologically active molecules and pharmaceuticals.
Cellular Effects
The effects of (3-Methyl-1,2-oxazol-5-yl)methanesulfonyl chloride on cellular processes are significant. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The compound’s ability to form sulfonamide bonds with cellular proteins can alter protein function and activity, leading to changes in cellular behavior. Additionally, (3-Methyl-1,2-oxazol-5-yl)methanesulfonyl chloride has been shown to affect cell proliferation and apoptosis, making it a valuable tool in cancer research and drug development .
Molecular Mechanism
At the molecular level, (3-Methyl-1,2-oxazol-5-yl)methanesulfonyl chloride exerts its effects through the formation of sulfonamide bonds with biomolecules . This interaction involves the nucleophilic attack of the amine group on the sulfonyl chloride group, resulting in the formation of a stable sulfonamide linkage . This mechanism is crucial for the compound’s role in enzyme inhibition or activation, as well as changes in gene expression. The ability of (3-Methyl-1,2-oxazol-5-yl)methanesulfonyl chloride to modify protein function at the molecular level makes it a valuable tool in biochemical research .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (3-Methyl-1,2-oxazol-5-yl)methanesulfonyl chloride can change over time. The compound’s stability and degradation are important factors to consider in experimental design . (3-Methyl-1,2-oxazol-5-yl)methanesulfonyl chloride is relatively stable when stored at low temperatures, but it can degrade over time, leading to changes in its biochemical activity . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of (3-Methyl-1,2-oxazol-5-yl)methanesulfonyl chloride vary with different dosages in animal models. At low doses, the compound can effectively modulate biochemical pathways without causing significant toxicity . At higher doses, (3-Methyl-1,2-oxazol-5-yl)methanesulfonyl chloride can exhibit toxic effects, including cellular damage and adverse physiological responses . Understanding the dosage effects is crucial for optimizing the compound’s use in research and therapeutic applications.
Metabolic Pathways
(3-Methyl-1,2-oxazol-5-yl)methanesulfonyl chloride is involved in various metabolic pathways, interacting with enzymes and cofactors to modulate metabolic flux and metabolite levels . The compound’s ability to form sulfonamide bonds with metabolic enzymes can alter enzyme activity and influence metabolic processes . This interaction is essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
Within cells and tissues, (3-Methyl-1,2-oxazol-5-yl)methanesulfonyl chloride is transported and distributed through interactions with transporters and binding proteins . These interactions can affect the compound’s localization and accumulation, influencing its biochemical activity . Understanding the transport and distribution mechanisms is important for optimizing the compound’s use in research and therapeutic applications.
Subcellular Localization
The subcellular localization of (3-Methyl-1,2-oxazol-5-yl)methanesulfonyl chloride is influenced by targeting signals and post-translational modifications . The compound can be directed to specific cellular compartments or organelles, where it exerts its biochemical effects . Understanding the subcellular localization is crucial for elucidating the compound’s mechanism of action and optimizing its use in research and therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3-Methyl-1,2-oxazol-5-yl)methanesulfonyl chloride typically involves the reaction of 3-methyl-1,2-oxazole with chlorosulfonic acid under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure the purity of the final product.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to enhance yield and reduce costs. Continuous flow reactors and automated systems are often employed to maintain consistency and efficiency in the production process.
Analyse Des Réactions Chimiques
Types of Reactions: (3-Methyl-1,2-oxazol-5-yl)methanesulfonyl chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation reactions often use oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction reactions may involve reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution reactions typically require nucleophiles like amines or alcohols, and are conducted in polar aprotic solvents.
Major Products Formed:
Oxidation products include oxo derivatives of the oxazole ring.
Reduction products are reduced analogs of the compound.
Substitution products vary depending on the nucleophile used, resulting in a wide range of derivatives.
Comparaison Avec Des Composés Similaires
Methanesulfonyl chloride
Benzenesulfonyl chloride
(3-Methoxy-1,2-oxazol-5-yl)methanesulfonyl chloride
[5-(5-methylfuran-2-yl)-1,2-oxazol-3-yl]methanesulfonyl chloride
Propriétés
IUPAC Name |
(3-methyl-1,2-oxazol-5-yl)methanesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClNO3S/c1-4-2-5(10-7-4)3-11(6,8)9/h2H,3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDPJZSWTOPFDNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CS(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![7H-Pyrrolo[2,3-d]pyrimidine-4-carbonitrile](/img/structure/B1526233.png)










